7-Methylindolin-6-amine
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Overview
Description
7-Methylindolin-6-amine is a compound belonging to the indole family, characterized by its aromatic heterocyclic structure. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylindolin-6-amine can be achieved through several methods. One common approach involves the Bartoli indole synthesis, which uses functionalized vinyl magnesium bromide and nitrobenzenes . This method is advantageous due to its efficiency in generating the indole core structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to enhance yield and purity. For instance, the use of transition-metal catalysis, such as palladium or ruthenium catalysts, can facilitate the cyclization and functionalization steps required to produce the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methylindolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
7-Methylindolin-6-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylindolin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial in its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Indole: The parent compound of 7-Methylindolin-6-amine, widely studied for its biological activities.
7-Methylindole: Similar in structure but lacks the amine group, leading to different chemical properties.
6-Aminoindole: Contains an amine group at the 6th position but lacks the methyl group at the 7th position.
Uniqueness: this compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5,10H2,1H3 |
InChI Key |
ADGMQNMUYIXGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCC2)N |
Origin of Product |
United States |
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